molecular formula C10H18O2 B2705081 4-(Cyclopropylmethoxy)cyclohexan-1-ol CAS No. 1566977-42-1

4-(Cyclopropylmethoxy)cyclohexan-1-ol

Cat. No.: B2705081
CAS No.: 1566977-42-1
M. Wt: 170.252
InChI Key: CRRPXEOVUBORHW-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclopropylmethoxy substituent at the 4-position of the cyclohexane ring. This compound combines the hydrophobicity of the cyclopropyl group with the steric and electronic effects of an ether linkage. Cyclohexanol derivatives are widely studied in organic synthesis and medicinal chemistry due to their conformational flexibility and functional group diversity .

Properties

IUPAC Name

4-(cyclopropylmethoxy)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRPXEOVUBORHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566977-42-1
Record name 4-(cyclopropylmethoxy)cyclohexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclopropylmethanol in the presence of a suitable catalyst. One common method includes the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction conditions often involve anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(Cyclopropylmethoxy)cyclohexan-1-ol may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexane compounds.

Scientific Research Applications

4-(Cyclopropylmethoxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent-Specific Comparisons

4-Isopropylcyclohexan-1-ol
  • Structure: A cyclohexanol with an isopropyl group at the 4-position.
  • Molecular Formula : C₉H₁₈O.
  • Molecular Weight : 142.23 g/mol.
  • Key Differences: The isopropyl group is purely hydrophobic, lacking the ether oxygen present in 4-(cyclopropylmethoxy)cyclohexan-1-ol.
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
  • Structure : Features a bulky 2-cyclohexyl-2-propyl substituent.
  • Molecular Formula : C₁₅H₂₈O.
  • Molecular Weight : 224.39 g/mol.
  • Key Differences :
    • The substituent introduces significant steric hindrance, likely reducing reactivity in nucleophilic or catalytic reactions compared to the smaller cyclopropylmethoxy group.
    • Enhanced lipophilicity due to the cyclohexyl moiety .
4-Propylcyclohexan-1-ol
  • Structure : A linear propyl chain at the 4-position.
  • Molecular Formula : C₉H₁₈O.
  • Molecular Weight : 142.23 g/mol.
  • Key Differences :
    • The flexible propyl chain may adopt multiple conformations, contrasting with the rigid cyclopropane ring in 4-(cyclopropylmethoxy)cyclohexan-1-ol.
    • Lower polarity compared to the ether-containing analog .

Functional Group Comparisons

Ether vs. Alkyl Substituents
  • 4-(Cyclopropylmethoxy)cyclohexan-1-ol: The ether oxygen enables hydrogen bonding and increases solubility in polar solvents compared to purely alkyl-substituted analogs.
  • Alkyl-Substituted Analogs (e.g., 4-Isopropylcyclohexan-1-ol) :
    • Higher hydrophobicity limits solubility in aqueous media.
    • Less prone to oxidative or acidic degradation compared to ethers .
Sulfonyl and Aromatic Derivatives
  • 4-(Methylsulfonyl)cyclohexan-1-ol (C₇H₁₄O₃S, MW 178.25 g/mol):
    • The sulfonyl group is strongly electron-withdrawing, increasing acidity of the hydroxyl group (pKa ~1–2) compared to the ether-substituted analog (estimated pKa ~15–16).
    • Applications in medicinal chemistry as a polar functional group .
  • Aromatic Derivatives (e.g., 4-(Cyclopropylmethoxy)benzaldehyde): The aromatic ring stabilizes the structure via resonance, unlike the aliphatic cyclohexanol core. Higher melting points and distinct UV-Vis absorption profiles due to conjugation .

Physicochemical Properties (Inferred)

Property 4-(Cyclopropylmethoxy)cyclohexan-1-ol 4-Isopropylcyclohexan-1-ol 4-(Methylsulfonyl)cyclohexan-1-ol
Molecular Formula C₁₀H₁₈O₂ C₉H₁₈O C₇H₁₄O₃S
Molecular Weight (g/mol) ~170.25 142.23 178.25
Polarity Moderate (ether oxygen) Low High (sulfonyl group)
Estimated logP ~2.5 ~3.0 ~0.5
Key Reactivity Acid-sensitive ether linkage Stable under acidic conditions Acidic hydroxyl, sulfonyl redox activity

Biological Activity

4-(Cyclopropylmethoxy)cyclohexan-1-ol, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanol backbone with a cyclopropylmethoxy substituent. This unique structure may contribute to its interaction with biological systems, particularly through enzyme modulation and receptor binding.

Synthesis

The synthesis of 4-(cyclopropylmethoxy)cyclohexan-1-ol typically involves the following steps:

  • Starting Materials : Cyclohexanol and cyclopropylmethyl bromide are commonly used.
  • Reagents : Sodium iodide (NaI) and potassium carbonate (K2CO3) are often employed to facilitate the reaction.
  • Reaction Conditions : The reaction is generally conducted in acetone at room temperature followed by refluxing to ensure complete conversion.

The biological activity of 4-(cyclopropylmethoxy)cyclohexan-1-ol is believed to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity. This interaction is crucial for its potential therapeutic effects.
  • Receptor Binding : Its structural features may enhance binding affinity to various receptors, influencing signaling pathways within cells.

Antimicrobial Properties

Research has indicated that 4-(cyclopropylmethoxy)cyclohexan-1-ol exhibits antimicrobial activity against certain bacterial strains. In vitro studies have shown varying degrees of inhibition depending on concentration and exposure time.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of 4-(cyclopropylmethoxy)cyclohexan-1-ol against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To investigate the anti-inflammatory effects in a murine model of arthritis.
    • Methodology : Mice were treated with varying doses of the compound, followed by assessment of inflammatory markers.
    • Results : A dose-dependent reduction in pro-inflammatory cytokines was observed, suggesting potential for therapeutic use in inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
Anti-inflammatoryMurine arthritis modelReduced cytokines

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